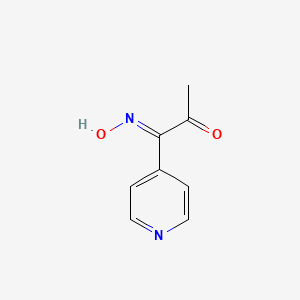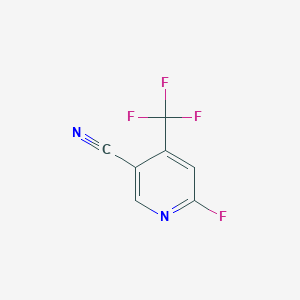
(3-Hydroxy-1-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)piperidin-3-yl)(pyrrolidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Hydroxy-1-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)piperidin-3-yl)(pyrrolidin-1-yl)methanone is a complex organic compound featuring a piperidine ring, a pyrrolidine ring, and a trifluoromethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Hydroxy-1-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)piperidin-3-yl)(pyrrolidin-1-yl)methanone typically involves multiple steps. One common approach is the hydroxytrifluoromethylation of enamides using a copper(I) reagent. This reaction proceeds at room temperature in the presence of sodium trifluoromethanesulfinate, yielding the desired trifluoromethylated product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the employment of robust catalysts and reagents ensures the efficiency and cost-effectiveness of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Hydroxy-1-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)piperidin-3-yl)(pyrrolidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids.
Reduction: The carbonyl group can be reduced to alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, (3-Hydroxy-1-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)piperidin-3-yl)(pyrrolidin-1-yl)methanone is investigated for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it valuable for studying biological pathways and mechanisms.
Medicine
Medically, this compound is explored for its potential therapeutic applications. Its unique structure and functional groups may contribute to the development of new drugs targeting various diseases, including cancer and neurological disorders.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its trifluoromethyl group imparts unique properties, such as increased stability and hydrophobicity, making it suitable for applications in coatings, polymers, and electronic materials.
Mécanisme D'action
The mechanism of action of (3-Hydroxy-1-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)piperidin-3-yl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to hydrophobic pockets in proteins, while the hydroxyl groups facilitate hydrogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-Hydroxy-1-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)piperidin-3-yl)(pyrrolidin-1-yl)methanone: shares similarities with other trifluoromethylated compounds, such as:
Uniqueness
The uniqueness of this compound lies in its combination of a piperidine ring, a pyrrolidine ring, and a trifluoromethyl group. This structural arrangement provides distinct physicochemical properties and biological activities, setting it apart from other similar compounds .
Propriétés
Formule moléculaire |
C14H23F3N2O3 |
|---|---|
Poids moléculaire |
324.34 g/mol |
Nom IUPAC |
[3-hydroxy-1-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)piperidin-3-yl]-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C14H23F3N2O3/c1-12(21,14(15,16)17)9-18-6-4-5-13(22,10-18)11(20)19-7-2-3-8-19/h21-22H,2-10H2,1H3 |
Clé InChI |
GAMVODBZTLYDAV-UHFFFAOYSA-N |
SMILES canonique |
CC(CN1CCCC(C1)(C(=O)N2CCCC2)O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,3-Dibromopyrido[2,3-b]pyrazine](/img/structure/B13112071.png)


![1-(4-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethan-1-one](/img/structure/B13112106.png)









